N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(propanoylamino)benzamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(propanoylamino)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(propanoylamino)benzamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 3-(propanoylamino)benzoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(propanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(propanoylamino)benzamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(propanoylamino)benzamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(acetylamino)benzamide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(propanoylamino)benzamide may exhibit unique properties due to the specific substitution pattern on the thiadiazole ring and the benzamide moiety
Properties
Molecular Formula |
C14H16N4O2S |
---|---|
Molecular Weight |
304.37 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(propanoylamino)benzamide |
InChI |
InChI=1S/C14H16N4O2S/c1-3-11(19)15-10-7-5-6-9(8-10)13(20)16-14-18-17-12(4-2)21-14/h5-8H,3-4H2,1-2H3,(H,15,19)(H,16,18,20) |
InChI Key |
GGSOWPJVARWXEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)CC |
Origin of Product |
United States |
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